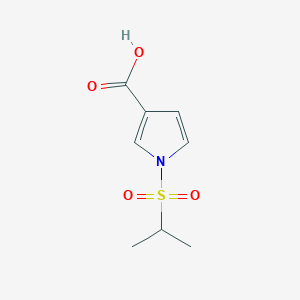
1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of sulfonyl-substituted pyrroles This compound is characterized by the presence of an isopropylsulfonyl group attached to the nitrogen atom of the pyrrole ring and a carboxylic acid group at the 3-position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the sulfonylation of 1H-pyrrole followed by carboxylation. The synthesis typically begins with the reaction of 1H-pyrrole with isopropylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(isopropylsulfonyl)-1H-pyrrole. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to target proteins, while the carboxylic acid group can facilitate interactions with biological membranes. The exact pathways involved vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
- 1-(Methylsulfonyl)-1H-pyrrole-3-carboxylic acid
- 1-(Ethylsulfonyl)-1H-pyrrole-3-carboxylic acid
- 1-(Propylsulfonyl)-1H-pyrrole-3-carboxylic acid
Comparison: 1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides steric hindrance and electronic effects that can alter the compound’s interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H11NO4S |
|---|---|
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
1-propan-2-ylsulfonylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO4S/c1-6(2)14(12,13)9-4-3-7(5-9)8(10)11/h3-6H,1-2H3,(H,10,11) |
Clé InChI |
KJYLASGMHDSBSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)N1C=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















